molecular formula C4H3Br2NS B598432 2-Bromo-4-(bromomethyl)thiazole CAS No. 180597-85-7

2-Bromo-4-(bromomethyl)thiazole

Cat. No. B598432
M. Wt: 256.943
InChI Key: PUUHOIJJZAGFNK-UHFFFAOYSA-N
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Description

“2-Bromo-4-(bromomethyl)thiazole” is a chemical compound with the molecular formula C4H3Br2NS . It’s a derivative of thiazole, a class of compounds that contain sulfur and nitrogen .


Synthesis Analysis

Thiazoles are synthesized through various methods. The solvent, temperature, and the molar ratio of the reactants may all play a critical role in the reaction pathway . For instance, thiazolines and thiazoles are synthesized using a cascade protocol, which involves mild reaction conditions and readily available substrates .


Molecular Structure Analysis

The molecular structure of “2-Bromo-4-(bromomethyl)thiazole” is characterized by the presence of bromine, sulfur, and nitrogen atoms. The thiazole ring can have three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-4-(bromomethyl)thiazole” include a boiling point of 271.3±15.0 °C, a density of 2.180±0.06 g/cm3, and a molecular weight of 256.95 . It also has a refractive index n20/D of 1.572 and a density of 1.654 g/mL at 25 °C .

Scientific Research Applications

  • Antimicrobial and Antiprotozoal Applications

    • Field : Pharmaceutical Chemistry
    • Application Summary : Thiazole derivatives have been reported to possess antimicrobial and antiprotozoal activities .
    • Methods : The synthesis of these derivatives involves various methods, including the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides .
    • Results : These newly synthesized compounds were screened for their antifungal and antibacterial activities .
  • Antitumor Applications

    • Field : Medicinal Chemistry
    • Application Summary : Thiazole derivatives have been reported to possess antitumor activity .
    • Results : The antitumor activity of these compounds has been reported, but specific results for “2-Bromo-4-(bromomethyl)thiazole” are not mentioned in the sources .
  • Synthesis of 2-cyanothiazole

    • Field : Organic Chemistry
    • Application Summary : “2-Bromo-4-(bromomethyl)thiazole” was used as a starting reagent in the synthesis of 2-cyanothiazole .
    • Methods : The synthesis involves a copper-catalyzed cyanation .
    • Results : The result is the formation of 2-cyanothiazole .
  • Antioxidant, Analgesic, and Anti-inflammatory Applications

    • Field : Pharmaceutical Chemistry
    • Application Summary : Thiazole derivatives have been reported to possess antioxidant, analgesic, and anti-inflammatory activities .
    • Results : The antioxidant, analgesic, and anti-inflammatory activities of these compounds have been reported, but specific results for “2-Bromo-4-(bromomethyl)thiazole” are not mentioned in the sources .
  • Antiviral Applications

    • Field : Medicinal Chemistry
    • Application Summary : Thiazole derivatives have been reported to possess antiviral activity .
    • Results : The antiviral activity of these compounds has been reported, but specific results for “2-Bromo-4-(bromomethyl)thiazole” are not mentioned in the sources .
  • Synthesis of Imidazotriazole-incorporated Thiazoles

    • Field : Organic Chemistry
    • Application Summary : “2-Bromo-4-(bromomethyl)thiazole” was used as a starting reagent in the synthesis of imidazotriazole-incorporated thiazoles .
    • Methods : The synthesis involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives .
    • Results : The result is the formation of imidazotriazole-incorporated thiazoles .
  • Antihypertensive Applications

    • Field : Pharmaceutical Chemistry
    • Application Summary : Thiazole derivatives have been reported to possess antihypertensive activity .
    • Results : The antihypertensive activity of these compounds has been reported, but specific results for “2-Bromo-4-(bromomethyl)thiazole” are not mentioned in the sources .
  • Antischizophrenia Applications

    • Field : Medicinal Chemistry
    • Application Summary : Thiazole derivatives have been reported to possess antischizophrenia activity .
    • Results : The antischizophrenia activity of these compounds has been reported, but specific results for “2-Bromo-4-(bromomethyl)thiazole” are not mentioned in the sources .
  • Anti-HIV Applications

    • Field : Medicinal Chemistry
    • Application Summary : Thiazole derivatives have been reported to possess anti-HIV activity .
    • Results : The anti-HIV activity of these compounds has been reported, but specific results for “2-Bromo-4-(bromomethyl)thiazole” are not mentioned in the sources .

Safety And Hazards

“2-Bromo-4-(bromomethyl)thiazole” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard classifications of Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3. The target organs are the respiratory system .

Future Directions

Thiazoles, including “2-Bromo-4-(bromomethyl)thiazole”, have boundaryless biological activities, making them a promising area for future research. Substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent . Therefore, future directions may include the design and structure–activity relationship of bioactive molecules .

properties

IUPAC Name

2-bromo-4-(bromomethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Br2NS/c5-1-3-2-8-4(6)7-3/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUUHOIJJZAGFNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Br2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693364
Record name 2-Bromo-4-(bromomethyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(bromomethyl)thiazole

CAS RN

180597-85-7
Record name 2-Bromo-4-(bromomethyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-4-(bromomethyl)-1,3-thiazole
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